1,2,3-Benzoxadiazole-5-carbaldehyde
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Overview
Description
1,2,3-Benzoxadiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H4N2O2. It is known for its aromatic structure, which includes a benzene ring fused with an oxadiazole ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Benzoxadiazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate can yield the desired compound through a series of intermediate steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzoxadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: 1,2,3-Benzoxadiazole-5-carboxylic acid.
Reduction: 1,2,3-Benzoxadiazole-5-methanol.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
1,2,3-Benzoxadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,2,3-Benzoxadiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,1,3-Benzoxadiazole-5-carboxylic acid
- 4-Fluoro-7-nitrobenzofurazan
- 4-Chloro-7-nitrobenzofurazan
- 2,1,3-Benzothiadiazole
Uniqueness
1,2,3-Benzoxadiazole-5-carbaldehyde is unique due to its specific functional groups and reactivity. Its aldehyde group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its ability to form stable aromatic systems contributes to its widespread use in various applications .
Properties
Molecular Formula |
C7H4N2O2 |
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Molecular Weight |
148.12 g/mol |
IUPAC Name |
1,2,3-benzoxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H4N2O2/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H |
InChI Key |
ZQVZKOWDSXXWST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=NO2 |
Origin of Product |
United States |
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